5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid
Description
5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a bicyclic heterocyclic compound characterized by a hexahydropyrimidine core with two ethyl substituents at the 5-position, ketone groups at the 2- and 6-positions, and a carboxylic acid moiety at the 4-position. Its molecular formula is C₉H₁₄N₂O₄, with a molecular weight of 226.22 g/mol. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive pyrimidine derivatives, which are often explored for antimicrobial, antiviral, or enzyme-inhibitory properties.
Properties
Molecular Formula |
C9H14N2O4 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5,5-diethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O4/c1-3-9(4-2)5(6(12)13)10-8(15)11-7(9)14/h5H,3-4H2,1-2H3,(H,12,13)(H2,10,11,14,15) |
InChI Key |
FDOFMUBGIFACOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(NC(=O)NC1=O)C(=O)O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves multi-step reactions starting from simpler organic molecules. One common method involves the cyclization of diethyl malonate with urea under acidic conditions to form the pyrimidine ring . The reaction conditions often include heating the reactants in a solvent like ethanol or methanol, with a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Quality control measures such as NMR, HPLC, and GC are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives with varying degrees of saturation .
Scientific Research Applications
5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of key enzymes and signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic systems, substituents, and functional groups. Below is a detailed comparison with key analogs, including data from pharmacopeial and synthetic chemistry sources.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: The diethyl groups in the target compound confer higher lipophilicity compared to the dimethyl substituents in the thiazolidine analogs (e.g., molecular weight difference: 226.22 vs. 389.41 g/mol). This may enhance membrane permeability but reduce aqueous solubility.
Functional Group Impact :
- The 2,6-diketone moiety in the hexahydropyrimidine core is structurally analogous to the 3,6-diketone in the piperazine hybrid. Both groups may participate in hydrogen bonding or metal chelation, though their positions alter spatial accessibility for interactions.
- The 4-carboxylic acid group is conserved across all analogs, suggesting a role in solubility or ionic interactions with target proteins.
Biological Activity :
- The thiazolidine-piperazine hybrid (389.41 g/mol) has demonstrated antibacterial activity against Gram-positive pathogens, attributed to its phenyl and diketone groups . In contrast, the target compound’s smaller size and lack of aromaticity may limit its antimicrobial efficacy but could favor selectivity for other targets (e.g., metabolic enzymes).
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis is less complex than the peptide-thiazolidine hybrid (832.84 g/mol), which requires multi-step amide coupling. This simplicity may facilitate scalable production.
- Solubility Challenges : Compared to the dimethyl-substituted thiazolidine analogs, the diethyl groups in the target compound reduce polarity, as evidenced by lower calculated LogP values (estimated LogP: 1.2 vs. 0.5 for dimethyl analogs). This could necessitate formulation adjustments for in vivo studies.
- Gaps in Data: No peer-reviewed studies directly compare the pharmacological profiles of these compounds. Existing pharmacopeial reports focus on structural characterization rather than bioactivity .
Biological Activity
5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid, a pyrimidine derivative with the molecular formula C9H14N2O4, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Properties:
- Molecular Formula: C9H14N2O4
- Molecular Weight: 214.22 g/mol
- IUPAC Name: 5,5-diethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid
- CAS Number: 155-54-4
Structural Characteristics:
The compound features a pyrimidine ring with two ethyl groups and two carbonyl groups, which may influence its biological interactions and solubility properties.
Anticancer Activity
Research indicates that derivatives of 5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid exhibit varying degrees of anticancer activity. A study evaluating several pyrimidine derivatives found that certain modifications to the structure significantly enhanced their cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) and HSAEC1-KT (non-cancerous cells) .
Key Findings:
- Cytotoxicity: Compounds derived from this base structure showed a reduction in cell viability ranging from 61% to 86% in treated A549 cells.
- Structure-Activity Relationship: The incorporation of specific substituents (e.g., phenyl or halogen groups) was found to enhance anticancer properties while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against multidrug-resistant strains of bacteria. In vitro studies demonstrated that certain derivatives exhibited significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Research Highlights:
- Efficacy Against Resistant Strains: The derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as a therapeutic agent in treating resistant infections .
The biological activity of 5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is believed to involve:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation and survival.
- Cell Cycle Disruption: It potentially disrupts normal cell cycle progression in cancer cells, leading to apoptosis.
- Antimicrobial Mechanisms: The antimicrobial action may involve disruption of bacterial cell membranes or interference with essential metabolic processes .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Mechanism | Notes |
|---|---|---|---|
| 5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid | Anticancer & Antimicrobial | Enzyme inhibition | Effective against resistant strains |
| Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Anticancer | Cell cycle arrest | Less effective against MRSA |
| Other pyrimidine derivatives | Varies | Varies | Structural modifications impact activity |
Case Studies
- Study on Anticancer Activity:
- Antimicrobial Efficacy Study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
